N-phenyl-4-(4-propylphenoxy)butanamide
CAS No.: 692759-86-7
Cat. No.: VC5127033
Molecular Formula: C19H23NO2
Molecular Weight: 297.398
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 692759-86-7 |
|---|---|
| Molecular Formula | C19H23NO2 |
| Molecular Weight | 297.398 |
| IUPAC Name | N-phenyl-4-(4-propylphenoxy)butanamide |
| Standard InChI | InChI=1S/C19H23NO2/c1-2-7-16-11-13-18(14-12-16)22-15-6-10-19(21)20-17-8-4-3-5-9-17/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H,20,21) |
| Standard InChI Key | RSCABRJITXSGLY-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2 |
Introduction
N-phenyl-4-(4-propylphenoxy)butanamide is a chemical compound with the CAS number 692759-86-7. Its molecular formula is C19H23NO2, and it has a molecular weight of 297.4 g/mol . This compound belongs to the class of amides, which are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis.
Synthesis and Preparation
Although specific synthesis protocols for N-phenyl-4-(4-propylphenoxy)butanamide are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving amide formation and etherification. Typically, such syntheses involve the reaction of an amine with a carboxylic acid derivative in the presence of a coupling agent, followed by the introduction of the phenoxy group through a nucleophilic substitution reaction.
Biological Activity and Applications
While specific biological activities of N-phenyl-4-(4-propylphenoxy)butanamide are not well-documented, compounds with similar structures have shown potential in various therapeutic areas. For example, phenoxy derivatives have been explored for their anti-inflammatory and antimicrobial properties . The presence of an amide linkage and aromatic rings in N-phenyl-4-(4-propylphenoxy)butanamide suggests it could be investigated for similar applications.
Research Findings and Future Directions
Given the limited information available on N-phenyl-4-(4-propylphenoxy)butanamide, further research is needed to explore its chemical properties, synthesis methods, and potential biological activities. Studies focusing on structure-activity relationships could provide insights into how modifications to the compound might enhance its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume